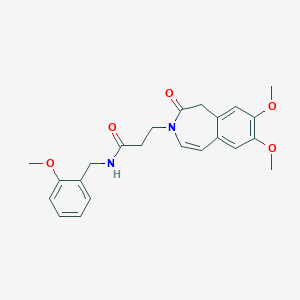![molecular formula C20H20N6O2 B10997124 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B10997124.png)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
melatonin , plays a crucial role in regulating circadian rhythms, sleep-wake cycles, and various physiological processes. Its chemical formula is C21H21N3O2 . Melatonin is a naturally occurring hormone produced by the pineal gland in response to darkness, signaling the body that it’s time to rest.
Preparation Methods
Synthetic Routes::
Fischer Indole Synthesis:
Industrial Production:: Melatonin is commercially synthesized using modified Fischer indole synthesis or other efficient methods.
Chemical Reactions Analysis
Oxidation: Melatonin can be oxidized to form its N-acetyl derivative.
Reduction: Reduction of melatonin yields 5-methoxytryptamine.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents: Acetic anhydride, hydrazine, and tetrazole derivatives.
Major Products: N-acetyl melatonin, 5-methoxytryptamine.
Scientific Research Applications
Sleep Regulation: Melatonin supplements are used to manage sleep disorders and jet lag.
Antioxidant Properties: Melatonin scavenges free radicals and protects against oxidative stress.
Cancer Research: Investigated for its potential in cancer prevention and treatment.
Neuroprotection: May play a role in neurodegenerative diseases.
Mechanism of Action
Receptors: Melatonin acts via MT1 and MT2 receptors.
Pathways: It modulates cyclic AMP (cAMP) and calcium signaling pathways.
Circadian Rhythms: Melatonin synchronizes the body’s internal clock.
Comparison with Similar Compounds
Similar Compounds: Other indole derivatives like serotonin and tryptophan.
Uniqueness: Melatonin’s role in sleep regulation and antioxidant activity sets it apart.
Properties
Molecular Formula |
C20H20N6O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C20H20N6O2/c1-13-23-24-25-26(13)16-5-3-14(4-6-16)20(27)21-10-9-15-12-22-19-8-7-17(28-2)11-18(15)19/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,27) |
InChI Key |
BUKYQUGLGWSKNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-methoxyphenyl)-N-{2-[(naphthalen-2-ylcarbonyl)amino]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B10997043.png)
![3-methyl-N-[1-(2-methylpropyl)-1H-indol-4-yl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10997047.png)
![2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10997048.png)
![3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B10997052.png)
![Methyl 4-({[2-(piperidin-1-ylcarbonyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B10997053.png)
![N-(2-(1H-indol-3-yl)ethyl)-3-(6-isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10997056.png)
![N-(3-bromophenyl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10997058.png)
![2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone](/img/structure/B10997060.png)
![ethyl [2-({[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10997070.png)
![1-(2-methoxyethyl)-N-{4-[2-(morpholin-4-yl)ethoxy]phenyl}-1H-indole-4-carboxamide](/img/structure/B10997072.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B10997083.png)

![3-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]-N-(1H-indol-6-yl)propanamide](/img/structure/B10997099.png)
![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B10997112.png)
